molecular formula C10H17FN4O B2595587 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101199-98-6

4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2595587
CAS No.: 2101199-98-6
M. Wt: 228.271
InChI Key: AGDUXIYNXVXMQX-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide (CAS 2101199-98-6) is a chemical compound with the molecular formula C 10 H 17 FN 4 O and a molecular weight of 228.27 g/mol . Its structure features a pyrazole core substituted with an amino group, a 2-fluoroethyl chain, and a N,N-diethylcarboxamide moiety, which may influence its physicochemical properties and interaction with biological systems. Pyrazole derivatives are recognized as privileged structures in medicinal chemistry and drug discovery due to their wide range of pharmacological activities . They are frequently investigated for their potential as core scaffolds in the development of new therapeutic agents. The specific research applications and biological profile of this compound are yet to be fully characterized in the public scientific literature. As such, it represents a valuable building block for researchers exploring structure-activity relationships in heterocyclic chemistry, particularly for constructing novel compound libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-amino-N,N-diethyl-2-(2-fluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O/c1-3-14(4-2)10(16)9-8(12)7-13-15(9)6-5-11/h7H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDUXIYNXVXMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=NN1CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Fluoroethylation: The fluoroethyl group can be introduced using fluoroethyl halides in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluoroethyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Inhibition : Research indicates that 4-amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide may act as an enzyme inhibitor. Its ability to modulate enzyme activity can be harnessed in drug development, particularly in targeting specific pathways involved in diseases such as cancer and inflammation .
  • Receptor Modulation : The compound has shown potential in modulating receptor activity, which is crucial for developing new therapeutic agents aimed at various receptors implicated in diseases .
  • Antimicrobial Activity : Studies have indicated that similar pyrazole derivatives exhibit antimicrobial properties, suggesting that this compound could be explored for its effectiveness against bacterial and fungal infections.

Chemical Synthesis

This compound can serve as a building block for synthesizing more complex molecules. Its unique chemical structure allows for modifications that can lead to novel compounds with enhanced biological activities .

Drug Development

The compound's pharmacological profile makes it a candidate for further investigation in drug discovery programs. Its interactions with biological targets could lead to the development of new drugs aimed at treating various conditions, including inflammatory diseases and cancers .

Case Studies

Several studies have explored the applications of pyrazole derivatives similar to this compound:

  • Study on p38 MAP Kinase Inhibitors : A series of pyrazole derivatives were optimized for their ability to inhibit p38 MAP kinase, a target involved in inflammatory responses. The structural insights gained from these studies may inform the design of new inhibitors based on this compound .
  • Anticancer Activity : Research has identified pyrazole derivatives as potential anticancer agents, with specific compounds demonstrating selective cytotoxicity against cancer cell lines. This suggests that this compound could be investigated for similar properties .

Comparison with Related Compounds

Compound NameStructureUnique Features
4-Amino-N,N-diethylpyrazole-3-carboxamideC10H14N4OLacks fluorinated ethyl group, altering biological activity
4-Amino-1-(trifluoromethyl)-N,N-diethylpyrazole-5-carboxamideC10H14F3N4OContains trifluoromethyl group, potentially enhancing lipophilicity
4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamideC10H18FN5OFeatures dimethylamino group, influencing pharmacokinetics

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing their activity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

Position 1 Substituents
  • Target Compound : 2-Fluoroethyl group (C2H4F).
    • Fluorine enhances electronegativity and resistance to oxidative metabolism .
  • Compound 3a (): Phenyl group.
  • : 2-Fluoroethyl with N,N-dimethyl carboxamide.
Position 4 Substituents
  • Target Compound: Amino group (-NH2). Critical for hydrogen bonding in biological targets (e.g., enzyme active sites).
  • Compound 3d (): 4-Cyano group (-CN). Electron-withdrawing cyano groups increase electrophilicity but reduce basicity (yield: 71%, mp: 181–183°C) .
Position 5 Carboxamide Variations
  • Target Compound : N,N-Diethyl carboxamide.
    • Diethyl groups enhance lipophilicity (logP) but may reduce aqueous solubility.
  • : N,N,1-Triethyl carboxamide.
  • : N,1-Diethyl carboxamide.
    • Simplified alkylation may improve synthetic accessibility (Mol. weight: 224.26 g/mol) .
Data Table: Key Properties of Selected Analogs
Compound Molecular Formula Molecular Weight Substituents (Position 1) Carboxamide (Position 5) Yield (%) Melting Point (°C) Source
Target Compound (Hypothetical) C11H18FN4O 241.29 2-Fluoroethyl N,N-Diethyl - - -
4-Amino-N,N,1-triethyl () C10H18N4O 210.28 Ethyl N,N-Diethyl - -
3a () C21H15ClN6O 402.83 Phenyl N-(4-Cyanophenyl) 68 133–135
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl () C8H13FN4O 200.22 2-Fluoroethyl N,N-Dimethyl - -
Key Observations
  • Fluorine Impact: The 2-fluoroethyl group (, Target) improves metabolic stability compared to non-fluorinated analogs like 3a .
  • Carboxamide Alkylation : Diethyl (Target) vs. dimethyl () affects logP values, with diethyl increasing hydrophobicity.
  • Synthetic Yields : Aryl-substituted pyrazoles () show moderate yields (62–71%), suggesting fluorinated alkyl groups may require optimized conditions.

Biological Activity

4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This compound's structure includes a pyrazole ring, an amino group, and a carboxamide functional group, which contribute to its pharmacological potential. The presence of a fluorinated ethyl substituent may enhance its reactivity and influence its interactions with biological targets.

  • Molecular Formula : C10H17FN4O
  • Molecular Weight : 228.27 g/mol
  • Structure : The compound features a five-membered heterocyclic structure with two adjacent nitrogen atoms in the pyrazole ring.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. Its interactions with specific molecular targets can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit serine proteases, particularly factor Xa, which plays a crucial role in the coagulation cascade .
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may work by binding to active sites on target enzymes or receptors, thereby inhibiting their function or altering their activity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Inhibition of Factor Xa :
    • A study demonstrated that derivatives of pyrazole compounds could achieve sub-nanomolar inhibition constants for factor Xa, highlighting their potential as anticoagulants .
    • The selectivity profile against other serine proteases was greater than 1000-fold, suggesting a high degree of specificity.
  • Antitumor Activity :
    • Research has indicated that pyrazole derivatives can exhibit antiproliferative effects in various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in xenograft models .
  • Inflammatory Response Modulation :
    • Pyrazole compounds are known for their anti-inflammatory properties. Studies have suggested that they can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
4-Amino-N,N-diethyl-1H-pyrazole-3-carboxamideC10H14N4OSimilar structure but lacks fluorinated substituent
3-Amino-N,N-dimethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamideC9H14FN4OContains dimethyl groups instead of diethyl
4-Amino-N-propyl-1H-pyrazole-5-carboxamideC8H15N4OFeatures propyl substituent; different biological context

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines. For example, analogous pyrazole derivatives are synthesized via condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequent functionalization (e.g., fluorination at the ethyl chain) . Reaction temperature (e.g., 80–100°C for cyclization) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) critically impact yield. Purification via column chromatography using gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are recommended for structural characterization, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorinated ethyl group at N1, carboxamide at C5). Anomalies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and amino (3350–3450 cm⁻¹) groups validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy. Discrepancies between calculated and observed masses require re-evaluation of synthetic intermediates .

Q. What solubility challenges are associated with this compound, and how are they addressed in in vitro assays?

  • Methodological Answer : Low aqueous solubility (common in fluorinated pyrazoles) can hinder biological testing. Strategies include:

  • Co-solvents : Use DMSO (<5% v/v) or ethanol for stock solutions, ensuring solvent controls in assays.
  • Surfactants : Polysorbate-80 (0.1%) to enhance dispersion in cell culture media .
  • Salt Formation : Explore hydrochloride or trifluoroacetate salts to improve solubility without altering bioactivity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity for scalable research applications?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional Pd catalysts with Pd₂(dba)₃/XPhos for Suzuki-Miyaura couplings, reducing side-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 hrs) for cyclization steps, improving throughput .
  • Purity Control : Implement HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to monitor impurities. Recrystallization from ethanol/water mixtures enhances crystalline purity .

Q. How should biological activity assays be designed to evaluate enzyme inhibition or receptor binding specificity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination. Include positive controls (e.g., known inhibitors) and assess off-target effects via kinase profiling panels .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs). Perform Schild analysis to differentiate competitive vs. allosteric modulation .
  • Cell-Based Models : Prioritize 3D spheroid cultures over monolayer cells to mimic physiological conditions for cytotoxicity studies .

Q. How can contradictions in reported biological activities (e.g., divergent IC₅₀ values) be systematically analyzed?

  • Methodological Answer :

  • Structural Re-analysis : Verify compound identity via X-ray crystallography to rule out polymorphic or stereochemical variations .
  • Assay Conditions : Compare buffer pH, temperature, and co-factor concentrations across studies. For example, Mg²⁺ concentration affects kinase inhibition potency .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing N,N-diethyl with cyclopentyl) to isolate functional group contributions .

Key Considerations for Experimental Design

  • Data Reproducibility : Replicate critical findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Contradiction Resolution : Use meta-analysis of published datasets to identify outliers and apply multivariate statistical models (e.g., PCA) to isolate variables .

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